molecular formula C15H16ClNO4S B5720783 N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5720783
M. Wt: 341.8 g/mol
InChI Key: LQVNLKJBBRAEHF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core and a 2-chlorobenzyl substituent. Its molecular formula is C₁₅H₁₅ClNO₄S, with a molecular weight of 340.8 g/mol. The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing chlorobenzyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNLKJBBRAEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure consists of a chlorobenzyl group attached to a 3,4-dimethoxybenzenesulfonamide moiety. The presence of the sulfonamide functional group is crucial for its biological activity, as it allows for interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Inhibition of Protein Kinases : Sulfonamide-based compounds have been reported to selectively inhibit Src family tyrosine kinases, which are implicated in several cancers (e.g., breast, colon, and lung cancers) . This inhibition can disrupt signaling pathways that promote tumor growth and survival.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins . This leads to programmed cell death in cancer cells while sparing normal cells.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from proliferating .

Antimicrobial Activity

Beyond its anticancer potential, this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves interference with bacterial folate synthesis by inhibiting dihydropteroate synthase, similar to other sulfonamides.

Case Studies and Research Findings

Several case studies have demonstrated the effectiveness of this compound in preclinical models:

  • Case Study 1 : In vitro studies on human colorectal cancer cell lines showed that this compound significantly inhibited cell growth with a GI50 value indicating potent activity against HT-29 cells .
  • Case Study 2 : A study involving murine models revealed that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerHT-29 (Colorectal Cancer)GI50 = 10 µM
AntimicrobialE. coliMIC = 15 µg/mL
Apoptosis InductionMDA-MB-468 (Breast Cancer)Induces >40% apoptosis at 20 µM

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide has been explored for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

  • Enzyme Inhibition : This compound has been investigated for its inhibitory effects on RalA and RalB small GTPases, which are implicated in various cancers. The inhibition of these proteins can lead to reduced cell proliferation and tumor growth. For instance, a related compound demonstrated an IC50 value of 2.28 μM against HepG2 liver cancer cells, indicating potent anti-cancer activity .
  • Antitumor Activity : In vivo studies have shown that derivatives of this sulfonamide can significantly suppress tumor growth in xenograft models. A high dosage of such compounds resulted in a tumor growth inhibition rate (TGI) of 63% compared to controls .

Cancer Research

The compound's role in cancer therapy is particularly noteworthy. Various studies have highlighted its potential as a targeted therapy for hepatocellular carcinoma (HCC) and other malignancies.

  • Mechanism of Action : The mechanism involves the suppression of autophagy and induction of apoptosis in cancer cells. For example, treatment with related compounds led to decreased levels of LC3-II (a marker for autophagy) and increased levels of SQSTM1 (a marker for autophagy flux), suggesting that these compounds can effectively modulate autophagic processes .
  • Case Studies : In a study involving HepG2 cells, treatment with the sulfonamide derivative resulted in significant changes in cell proliferation rates and tumor marker expressions, underscoring its potential as an effective therapeutic agent .

Other Therapeutic Areas

Beyond oncology, this compound may have applications in other therapeutic areas:

  • Anti-inflammatory Properties : Some derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Neurological Applications : Research into dopamine receptor interactions indicates that sulfonamide derivatives might influence neurological pathways, which could be relevant for conditions like Parkinson's disease .

Data Table: Summary of Applications

Application AreaMechanism/EffectReference
Medicinal ChemistryEnzyme inhibition (RalA/B)
Cancer ResearchAntitumor activity (HepG2 model)
Anti-inflammatoryCOX-2 inhibition
NeurologicalPotential effects on dopamine receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, molecular properties, and biological activities.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data
This compound 2-chlorobenzyl C₁₅H₁₅ClNO₄S 340.8 No direct activity data; inferred properties from analogs.
N-(2-chlorobenzyl)-2-fluorobenzenesulfonamide 2-fluorobenzenesulfonamide C₁₃H₁₁ClFNO₂S 299.75 Purity: 95%; lower MW suggests enhanced solubility.
N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide 4-chloro-2-(2-chlorobenzoyl)phenyl C₂₁H₁₇Cl₂NO₅S 466.33 Higher MW/complexity may reduce bioavailability.
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide 3,4-difluorophenyl C₁₄H₁₂F₂NO₄S 344.3 Tyrosinase inhibition (skin whitening); fluorination enhances electronegativity.
N-[3-(Dimethylamino)propyl]-3,4-dimethoxybenzenesulfonamide hydrochloride 3-(dimethylamino)propyl C₁₃H₂₃ClN₂O₄S 338.86 Basic nitrogen may improve water solubility and receptor binding.
N-(Cyanomethyl)-N-(furan-2-ylmethyl)-3,4-dimethoxybenzenesulfonamide Cyanomethyl and furanylmethyl C₁₅H₁₆N₂O₅S 336.36 Furan moiety introduces π-π interactions; cyanomethyl may affect reactivity.
N-(4,5-Dibromo-2-ethoxyphenyl)benzenesulfonamide analogs Dibromo-ethoxyphenyl (6k, 6d) Varies ~500–550 IC₅₀ = 42.21–45.31 µM (BChE inhibition); bromine increases steric bulk.

Key Insights from Comparison

Substituent Effects on Molecular Properties: Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound may enhance stability and lipophilicity compared to fluorinated analogs (e.g., ). However, the 3,4-dimethoxy groups could counterbalance this by improving solubility via hydrogen bonding .

Biological Activity Trends: Enzyme Inhibition: Analogs with halogenated aryl groups (e.g., ) show activity against BChE or tyrosinase. The target compound’s chlorobenzyl group may similarly interact with hydrophobic enzyme pockets. Functional Group Impact: The dimethylamino group in introduces a positive charge at physiological pH, which could enhance binding to negatively charged enzyme active sites.

Synthesis and Purity :

  • While the target compound’s synthesis data are unavailable, analogs like (yield: 74%) and (purity: 95%) highlight the feasibility of preparing high-quality sulfonamides via established methods.

Q & A

Q. How can the synthesis of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
  • Using anhydrous solvents and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation of sensitive intermediates .
  • Employing multi-step protocols with intermediate purification via column chromatography or preparative HPLC to isolate high-purity products .
  • Monitoring reaction progress with TLC or LC-MS to identify optimal termination points. Adjusting temperature (e.g., 80°C for amidation) and catalyst selection (e.g., triethylamine for sulfonamide formation) can enhance efficiency .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
  • NMR Spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions, particularly the 2-chlorobenzyl and dimethoxy groups .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S ratios.

Q. What are the key considerations for designing initial biological activity assays (e.g., antimicrobial screening)?

  • Methodological Answer :
  • Target Selection : Prioritize bacterial folate synthesis pathways, as sulfonamides often inhibit dihydropteroate synthase (DHPS) .
  • Control Experiments : Include positive controls (e.g., sulfamethoxazole) and negative controls (solvent-only) to validate assay conditions.
  • Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values. Use microdilution broth assays for MIC determination against Gram-positive/-negative pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance chemokine receptor modulation?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the 2-chlorobenzyl or dimethoxy positions to probe steric/electronic effects. For example, replace chlorine with fluorine to assess halogen bonding .
  • In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for chemokine receptors (e.g., CCR5 or CXCR4) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions using software like AutoDock Vina, guided by crystallographic data from related sulfonamides .

Q. How can X-ray crystallography elucidate molecular interactions of this compound with biological targets?

  • Methodological Answer :
  • Crystallization : Co-crystallize the compound with purified target proteins (e.g., DHPS) using vapor diffusion. Optimize conditions with PEG or ammonium sulfate as precipitants .
  • Data Collection : Collect high-resolution (<2.0 Å) diffraction data using synchrotron radiation. Process with SHELX for structure solution and refinement .
  • Hydrogen Bond Analysis : Identify critical interactions (e.g., N–H⋯O bonds between sulfonamide and active-site residues) using programs like Mercury .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., cell line selection, incubation time). For example, discrepancies may arise from using E. coli vs. S. aureus DHPS isoforms .
  • Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation.
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide) to identify trends in substituent effects .

Q. What computational approaches predict the binding mode of this compound with enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use Glide or GOLD to simulate binding poses in protein active sites. Refine with QM/MM methods for accurate electrostatic interactions .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonamide moiety, chloro substituent) using tools like Phase .
  • Free Energy Calculations : Apply MM-PBSA or FEP to estimate binding affinities and validate against experimental IC₅₀ values .

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